4-bromo-3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
3-[4-BROMO-3-(3-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-BROMO-3-(3-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the final compound: The final step involves the coupling of the brominated pyrazole derivative with the methoxy-substituted benzyl group under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-BROMO-3-(3-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
3-[4-BROMO-3-(3-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-[4-BROMO-3-(3-METHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with cellular components: Affecting cell signaling pathways, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylphenylmethanol
- Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate
Properties
Molecular Formula |
C25H23BrN2O2 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-bromo-3,5-bis(3-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23BrN2O2/c1-17-10-12-18(13-11-17)16-28-25(20-7-5-9-22(15-20)30-3)23(26)24(27-28)19-6-4-8-21(14-19)29-2/h4-15H,16H2,1-3H3 |
InChI Key |
WLYXPOZXMGHWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)OC)Br)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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